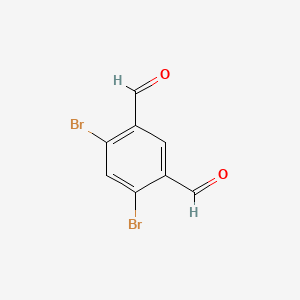

4,6-Dibromoisophthalaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2O2 |

|---|---|

Molecular Weight |

291.92 g/mol |

IUPAC Name |

4,6-dibromobenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H4Br2O2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-4H |

InChI Key |

JPWRLCIQJAOQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C=O)Br)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dibromoisophthalaldehyde

Established Synthetic Pathways to 4,6-Dibromoisophthalaldehyde

The preparation of this compound can be achieved through a few reliable, albeit sometimes multi-step, synthetic routes. These methods are founded on classical aromatic substitution and oxidation reactions, tailored to achieve the specific substitution pattern of the target molecule.

Bromination and Formylation Sequences for Isophthalaldehyde (B49619) Derivatives

One of the most direct conceptual routes to this compound involves the direct bromination of isophthalaldehyde. However, this approach is often complicated by the deactivating nature of the aldehyde groups, which can make electrophilic aromatic substitution challenging and can lead to mixtures of products.

A more controlled and widely applicable strategy involves the bromination of a more activated precursor, followed by the introduction of the aldehyde functionalities. For instance, a suitably substituted benzene (B151609) ring can be brominated at the 4 and 6 positions, followed by a formylation reaction to introduce the two aldehyde groups at the 1 and 3 positions. The Vilsmeier-Haack reaction or the Gattermann-Koch reaction are common formylation methods that can be employed, although their efficacy can be dependent on the specific substrate and reaction conditions.

Another variation of this approach involves the use of a protecting group strategy. For example, starting with a precursor like m-xylene, one could first perform a bromination reaction to yield 4,6-dibromo-m-xylene. The methyl groups can then be converted to the aldehyde functionalities. This two-step process, involving bromination followed by oxidation of the methyl groups, is a common and effective strategy for the synthesis of aromatic dialdehydes.

Preparation from Bis(dibromomethyl)benzene Precursors

An alternative and often high-yielding method for the synthesis of aromatic dialdehydes, including this compound, involves the hydrolysis of a tetrabrominated precursor. This method begins with the radical bromination of 4,6-dibromo-m-xylene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction converts the methyl groups into dibromomethyl groups, yielding 1,3-bis(dibromomethyl)-4,6-dibromobenzene.

Subsequent hydrolysis of this tetrabrominated intermediate, typically under acidic conditions (e.g., using sulfuric acid) or with the aid of a silver salt, leads to the formation of the two aldehyde groups, thus affording this compound. This method is advantageous as it often proceeds with high efficiency and avoids the sometimes harsh conditions of direct formylation reactions. A similar two-step synthesis is used to produce terephthalaldehyde from p-xylene, where it is first reacted with bromine to create α,α,α',α'-Tetrabromo-p-xylene, which is then treated with sulfuric acid. wikipedia.org

| Precursor | Reagents | Intermediate | Product |

| 4,6-dibromo-m-xylene | N-Bromosuccinimide (NBS), Radical Initiator | 1,3-bis(dibromomethyl)-4,6-dibromobenzene | This compound |

| p-xylene | Bromine | α,α,α',α'-Tetrabromo-p-xylene | Terephthalaldehyde |

Oxidative Routes to Aryl Dialdehydes, with Specific Reference to this compound

The direct oxidation of dialkylbenzene precursors is a powerful and atom-economical approach to the synthesis of aryl dialdehydes. In the context of this compound, this would involve the oxidation of 4,6-dibromo-m-xylene.

A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO4), chromium trioxide (CrO3), or catalytic oxidation systems using transition metal catalysts and a terminal oxidant like oxygen or hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding dicarboxylic acid.

For example, the controlled oxidation of 4,6-dibromo-m-xylene with a mild oxidizing agent, or by using a catalytic system with precise control over reaction time and temperature, can selectively yield this compound. This approach is often favored in industrial settings due to its potential for cost-effectiveness and reduced waste generation.

Optimization and Novel Approaches in this compound Synthesis

While established synthetic routes provide reliable access to this compound, ongoing research focuses on improving the efficiency, scalability, and environmental footprint of these processes.

Process Intensification and Scalability Studies for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. These include managing reaction exotherms, ensuring efficient mixing, and minimizing the use of hazardous reagents and solvents.

Process intensification strategies, such as the use of continuous flow reactors, can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, enhanced heat and mass transfer, and improved safety. For the synthesis of this compound, a continuous flow process could be envisioned for both the bromination and oxidation steps, potentially leading to higher yields, improved purity, and a more sustainable manufacturing process.

Exploration of Sustainable Synthetic Routes for this compound

The industrial synthesis of this compound traditionally relies on methods that often involve hazardous reagents and generate significant chemical waste. In line with the principles of green chemistry, researchers are actively exploring more sustainable synthetic pathways that prioritize safety, efficiency, and environmental responsibility. These explorations focus on two primary strategies: the direct, selective bromination of isophthalaldehyde using greener reagents and the development of an eco-friendly synthesis from alternative precursors like m-xylene.

A promising sustainable approach involves a two-step synthesis starting from m-xylene. This method focuses on minimizing the use of hazardous materials and improving atom economy at each stage. The first step is the selective bromination of m-xylene to produce 4,6-dibromo-m-xylene, followed by the green oxidation of this intermediate to yield the target compound, this compound.

Sustainable Bromination of m-Xylene

Traditional bromination reactions often employ molecular bromine (Br₂), a highly toxic and corrosive reagent. Sustainable alternatives focus on the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid, making it safer and easier to handle than liquid bromine. missouri.eduorganic-chemistry.org Furthermore, reactions with NBS can often be conducted under milder conditions and with greater selectivity, reducing the formation of unwanted byproducts. organic-chemistry.org

Recent advancements in photoredox catalysis offer an even greener approach to bromination. nih.govnih.govmdpi.com Visible-light-mediated reactions can activate NBS or generate bromine in situ from less hazardous bromide salts, avoiding the direct use of elemental bromine. nih.govnih.gov These photocatalytic methods often proceed at ambient temperatures and require only a catalytic amount of a photosensitizer, significantly reducing the energy consumption and environmental impact of the process. mdpi.com

For the synthesis of 4,6-dibromo-m-xylene, a sustainable method would involve the use of NBS in conjunction with a suitable catalyst in a greener solvent. The table below outlines a proposed set of reaction conditions for such a sustainable bromination process.

| Parameter | Condition | Rationale for Sustainability |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Safer, solid reagent compared to molecular bromine. missouri.eduorganic-chemistry.org |

| Catalyst | Visible-light photoredox catalyst (e.g., Eosin Y) | Enables milder reaction conditions and avoids heavy metal catalysts. mdpi.com |

| Solvent | Ethyl acetate or Acetonitrile | Less toxic alternatives to chlorinated solvents like carbon tetrachloride. |

| Temperature | Room Temperature | Reduces energy consumption compared to high-temperature methods. |

| Work-up | Aqueous wash and recrystallization | Minimizes the use of organic solvents for purification. |

Green Oxidation of 4,6-Dibromo-m-xylene

The second step in this sustainable route is the oxidation of the methyl groups of 4,6-dibromo-m-xylene to aldehydes. Conventional oxidation methods often utilize stoichiometric amounts of heavy metal oxidants, such as chromium or manganese compounds, which are toxic and generate hazardous waste.

Green oxidation strategies focus on the use of catalytic amounts of less toxic metals or even metal-free systems, with environmentally benign terminal oxidants like molecular oxygen (from air) or hydrogen peroxide. Catalytic systems based on earth-abundant metals like iron or copper are being investigated for their ability to facilitate the selective oxidation of benzylic C-H bonds. researchgate.net

Furthermore, innovative approaches using photocatalysis are also being explored for the aerobic oxidation of toluene (B28343) derivatives to benzaldehydes. rsc.org These methods utilize visible light to activate a catalyst that can then use oxygen from the air to oxidize the substrate, with water being the only byproduct.

The table below presents a hypothetical set of sustainable conditions for the oxidation of 4,6-dibromo-m-xylene to this compound.

| Parameter | Condition | Rationale for Sustainability |

|---|---|---|

| Oxidant | Molecular Oxygen (Air) or Hydrogen Peroxide | Environmentally benign oxidants with water as the primary byproduct. |

| Catalyst | Titanium dioxide photocatalyst or Iron-based catalyst | Avoids the use of toxic heavy metals like chromium. researchgate.netrsc.org |

| Solvent | Water or a biodegradable solvent | Reduces the reliance on volatile organic compounds. |

| Energy Source | Visible Light or Mild Heat | Lowers energy consumption and promotes safer reaction conditions. |

| Byproducts | Water | Eliminates the generation of hazardous waste. |

The exploration of these sustainable synthetic routes for this compound is ongoing, with the goal of developing a process that is not only economically viable but also aligns with the principles of green chemistry, minimizing environmental impact and enhancing safety.

Reactivity and Derivatization Chemistry of 4,6 Dibromoisophthalaldehyde

Transformations of the Aldehyde Functional Groups in 4,6-Dibromoisophthalaldehyde

The two aldehyde groups on the aromatic ring are key sites for nucleophilic addition and condensation reactions. Their reactivity allows for the construction of larger molecules through the formation of new carbon-carbon and carbon-nitrogen bonds.

Condensation Reactions for Imine Formation and Macrocycle Synthesis

The aldehyde functionalities of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically reversible and acid-catalyzed, proceeding through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The presence of two aldehyde groups allows for the reaction with two equivalents of a monoamine or, more significantly, with one equivalent of a diamine.

The reaction with diamines is a cornerstone for the synthesis of macrocyclic structures. nih.govcam.ac.ukresearchgate.net Depending on the length and geometry of the diamine linker, [2+2], [3+3], or even larger macrocyclic products can be formed through a self-assembly process. wikipedia.org For instance, the condensation of an aromatic dialdehyde (B1249045) with a diamine like ethylenediamine (B42938) can lead to the formation of a [2+2] macrocycle, where two molecules of the dialdehyde react with two molecules of the diamine. This strategy is a powerful method for creating complex, pre-organized structures suitable for applications in host-guest chemistry and materials science. While the presence of water is generally considered unfavorable for imine synthesis, studies have shown that such reactions can be effective in aqueous media under mild conditions. organic-chemistry.org

Table 1: Examples of Diamines Used in Macrocycle Synthesis with Dialdehydes This table is illustrative and based on common reactants for this type of synthesis.

| Diamine Reactant | Potential Macrocycle Type |

|---|---|

| Ethylenediamine | [2+2] Macrocycle |

| 1,3-Diaminopropane | [2+2] or [3+3] Macrocycle |

| 1,4-Diaminobutane | Larger Macrocycles |

| trans-1,2-Diaminocyclohexane | Chiral Macrocycles |

| 1,3-Phenylenediamine | Rigid Macrocycles |

Wittig-Type and Related Olefination Strategies Utilizing this compound

The Wittig reaction and its variants are powerful tools for converting carbonyl compounds into alkenes, representing a key method for C-C bond formation. libretexts.orgwikipedia.org In the context of this compound, both aldehyde groups can be converted into olefinic linkages. The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org

By using two equivalents of a Wittig reagent, this compound can be transformed into a 1,3-divinyl-4,6-dibromobenzene derivative. The stereochemistry of the resulting double bonds (E or Z) is influenced by the nature of the ylide; stabilized ylides typically favor the E-isomer, whereas non-stabilized ylides tend to produce the Z-isomer. organic-chemistry.org Related olefination methods, such as the Horner-Wadsworth-Emmons reaction which uses phosphonate (B1237965) carbanions, offer advantages like the easy removal of the phosphate (B84403) byproduct and often provide better E-selectivity. wikipedia.org These olefination strategies significantly expand the synthetic utility of this compound, allowing for the introduction of conjugated systems.

Table 2: Common Wittig Reagents and Their Application

| Wittig Reagent | Ylide Type | Expected Product from Aldehyde | Predominant Stereochemistry |

|---|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | Terminal Alkene | N/A |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | α,β-Unsaturated Ester | E-isomer |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Non-stabilized | Stilbene derivative | Z-isomer |

Controlled Oxidation Reactions of the Aldehyde Moieties (e.g., Pinnick Oxidation on related systems)

The aldehyde groups of this compound can be selectively oxidized to carboxylic acids. The Pinnick oxidation is a particularly mild and efficient method for this transformation, utilizing sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions. researchgate.net A key advantage of this method is its high functional group tolerance; it selectively oxidizes aldehydes without affecting other sensitive groups, which is crucial for a molecule like this compound containing reactive aryl bromide bonds. tandfonline.com

The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent. oup.comlibretexts.org To prevent side reactions from the hypochlorite (B82951) byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added. libretexts.org Applying the Pinnick oxidation to this compound would yield 4,6-dibromoisophthalic acid, a valuable precursor for polyesters, metal-organic frameworks (MOFs), and other polymers.

Table 3: Typical Conditions for Pinnick Oxidation

| Reagent/Component | Role | Typical Amount |

|---|---|---|

| Sodium Chlorite (NaClO₂) | Oxidant | 1-3 equivalents |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer | 7-10 equivalents |

| 2-Methyl-2-butene | Scavenger | Large excess |

| tert-Butanol/Water | Solvent | As required |

Protection and Deprotection Strategies for Dialdehyde Functionality of this compound

In multi-step syntheses, it is often necessary to protect the highly reactive aldehyde groups to prevent them from interfering with reactions intended for the aryl bromide positions. The most common strategy for protecting aldehydes is their conversion into acetals, which are stable under neutral, basic, and nucleophilic conditions. oup.comchemistrysteps.com

Reaction of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the corresponding bis(1,3-dioxolane). researchgate.netutsouthwestern.edu This transformation is typically performed in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards acetal (B89532) formation. researchgate.net Aldehydes are generally more reactive than ketones, allowing for selective protection if both functionalities were present in a molecule. oup.comjove.com Once the desired transformations on the aryl bromide positions are complete, the aldehyde groups can be regenerated by hydrolysis of the acetals using aqueous acid. oup.comchemistrysteps.com

Table 4: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Reagents | Deprotection Condition |

|---|---|---|

| 1,3-Dioxolane | Ethylene glycol, H⁺ catalyst | Aqueous acid (e.g., HCl) |

| 1,3-Dioxane | 1,3-Propanediol, H⁺ catalyst | Aqueous acid |

| Dimethyl acetal | Methanol, H⁺ catalyst | Aqueous acid |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂) |

Transformations of the Aryl Bromide Functional Groups in this compound

The two bromine atoms attached to the aromatic ring are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for C-C and C-heteroatom bond formation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) with this compound

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgyoutube.comorganic-chemistry.org The aryl bromide groups of this compound (or its protected form) can serve as the electrophilic partners in this reaction. yonedalabs.com

By reacting with various aryl or vinyl boronic acids or their esters, the bromine atoms can be replaced with a wide array of organic substituents. yonedalabs.com This allows for the synthesis of complex biaryl structures and extended conjugated systems. The reaction typically requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is critical and can influence the efficiency of the reaction, especially for less reactive or sterically hindered substrates. nih.gov

A key synthetic challenge with a dibromo-substituted compound is achieving selective mono- or di-substitution. It is often possible to achieve regioselective mono-coupling by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. nih.gov Subsequent coupling with a different boronic acid can then lead to the synthesis of unsymmetrical products. This stepwise approach provides a high degree of control over the final molecular structure.

Table 5: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Examples | Role in Catalytic Cycle |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Central metal for the catalytic cycle |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes and activates the Pd center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Nucleophilic partner (transmetalation) |

| Solvent | Toluene, Dioxane, THF, DMF/Water | Solubilizes reactants and facilitates reaction |

Metal-Mediated Functionalizations and their Regioselectivity with this compound

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides. In the case of this compound, the presence of two identical bromine atoms raises the question of regioselectivity. The differential reactivity of the C-Br bonds can be exploited to achieve mono- or di-functionalization, often influenced by the choice of catalyst, ligands, and reaction conditions.

While specific studies detailing the regioselective metal-mediated functionalization of this compound are not extensively documented in publicly available research, the principles of related systems can be applied. For instance, in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the first substitution is typically faster than the second due to electronic deactivation and increased steric hindrance of the monosubstituted intermediate. Achieving selective mono-arylation, for example, would likely involve the slow addition of the organoboron reagent in a Suzuki coupling or careful control of stoichiometry.

Table 1: Plausible Regioselective Metal-Mediated Reactions

| Reaction Type | Catalyst/Ligand System (Hypothetical) | Expected Major Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Mono-arylated product |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Mono-alkynylated product |

This table is based on established principles of cross-coupling reactions and represents hypothetical outcomes for this compound pending specific experimental data.

Nucleophilic Aromatic Substitution on Brominated Isophthalaldehyde (B49619) Systems

The two electron-withdrawing aldehyde groups on the aromatic ring activate the carbon-bromine bonds toward nucleophilic aromatic substitution (SNAr). This activation occurs because the aldehyde groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Reactions with nucleophiles such as amines, alkoxides, or thiolates can lead to the displacement of one or both bromine atoms. Regioselectivity in monosubstitution reactions would be dictated by subtle electronic differences and steric accessibility, although in a symmetrical molecule like this compound, statistical distribution might be expected unless specific reaction conditions favor differentiation. In a doctoral thesis concerning the synthesis of aromatic thiol ligands, the general method for thiophenol synthesis involved the nucleophilic aromatic substitution of a halogen by an alkylthiolate anion, a pathway applicable to this compound for creating sulfur-containing derivatives. uni-heidelberg.de

Synergistic Reactivity of Dual Functional Groups in this compound

The presence of both aldehyde and bromo functionalities on the same scaffold allows for the design of complex reaction sequences where the reactivity of one group can be used to construct molecular architecture, followed by the transformation of the other.

Sequential and Cascade Reactions Involving this compound

The dual functionality of this compound makes it an ideal substrate for sequential and cascade reactions, particularly in the synthesis of macrocycles and complex heterocyclic systems. A typical sequential reaction might first involve the reaction of the aldehyde groups, followed by a reaction at the bromine positions.

A prominent example of this strategy is the use of dialdehydes in the synthesis of macrocycles and molecular cages. A sequential process could begin with the condensation of the two aldehyde groups of this compound with a diamine to form a larger Schiff base intermediate. This intermediate, which now contains two reactive C-Br bonds, can then undergo a subsequent intramolecular or intermolecular reaction, such as an Ullmann coupling or a palladium-catalyzed reaction, to form a macrocyclic structure. A doctoral thesis on the synthesis of robust amide cages lists this compound as a potential starting material for such complex architectures, highlighting its utility in constructing large, cavity-containing molecules through sequential imine condensation and subsequent reactions. ambeed.com

Applications of 4,6 Dibromoisophthalaldehyde in Advanced Materials and Functional Systems

4,6-Dibromoisophthalaldehyde as a Building Block for Supramolecular Architectures

The precise geometry and reactive functionalities of this compound make it an ideal precursor for the bottom-up synthesis of complex supramolecular structures. rsc.org The aldehyde groups can readily participate in dynamic covalent reactions, such as imine condensation, which allows for the self-assembly of discrete, shape-persistent molecules with internal cavities. liverpool.ac.uk This approach leverages reversible bond formation to achieve thermodynamically stable, highly ordered products. nih.gov

Porous Organic Cages (POCs) are discrete molecules with intrinsic, accessible cavities. rsc.org The synthesis of POCs often employs dynamic covalent chemistry, where reactions are reversible, allowing for "error-correction" and leading to the formation of a stable thermodynamic product. liverpool.ac.uknih.gov Imine condensation is a common reaction used for this purpose. rsc.orgresearchgate.net

For instance, this compound can be reacted with multifunctional amines to form imine-based POCs. These cages, however, can sometimes suffer from instability in the presence of water or acids due to the reversible nature of the imine bond. rsc.org To overcome this limitation, a post-synthesis modification strategy can be employed to convert the relatively labile imine linkages into robust amide bonds.

A key method for this transformation is the Pinnick oxidation, which converts imine cages into chemically and thermally stable amide cages. uni-heidelberg.de This process typically involves synthesizing an imine cage first, followed by its oxidation. This two-step approach is often more effective than the direct condensation of amines and acid chlorides, which can be inefficient for constructing complex cage geometries. uni-heidelberg.denih.gov The resulting amide cages exhibit enhanced stability, making them suitable for further functionalization through reactions like bromination or nitration. nih.gov

| Cage Type | Key Linkage | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| Imine Cage | Imine (C=N) | Condensation of this compound and a triamine | Reversible formation, potential hydrolytic instability | rsc.orgresearchgate.net |

| Amide Cage | Amide (O=C-N) | Post-synthetic Pinnick oxidation of the corresponding imine cage | High chemical and thermal stability, suitable for post-functionalization | uni-heidelberg.denih.gov |

Beyond fully enclosed cages, this compound is instrumental in creating other discrete supramolecular ensembles. These assemblies are formed through a sequence of recognition steps where building blocks interact via noncovalent or dynamic covalent bonds to form well-defined, higher-order structures. nih.govrsc.org The rigidity and defined bond angles of the this compound unit help to direct the assembly process, leading to predictable geometries. Examples of such ensembles include molecular capsules and macrocycles, where the dialdehyde (B1249045) unit forms the walls or corners of the final architecture. The bromine atoms can further influence the assembly through halogen bonding, adding another layer of control over the final structure. nih.gov

Role of this compound in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. sysu.edu.cnsciopen.com They are constructed from organic building blocks linked by strong covalent bonds. escholarship.org The choice of building blocks, or linkers, is crucial as it determines the geometry, pore size, and functionality of the resulting framework. tcichemicals.com

This compound functions as a critical linker in the synthesis of COFs, particularly imine-linked COFs. tcichemicals.com In a typical synthesis, the aldehyde groups of this compound react with the amino groups of a complementary multi-amine linker (e.g., a linear diamine or a triangular triamine) through a polycondensation reaction. wur.nl This reaction forms a network of strong imine bonds, creating a periodic and porous 2D or 3D structure. nso-journal.org The rigidity of the dibromophenyl core helps ensure the formation of a crystalline, rather than amorphous, material. The bromine atoms integrated into the COF backbone provide sites for further chemical modification.

| COF Component | Chemical Name | Role in Synthesis | Resulting Linkage |

|---|---|---|---|

| Aldehyde Linker | This compound | Forms the structural nodes or edges of the framework | Imine (C=N) |

| Amine Linker | e.g., Benzidine, 1,3,5-Tris(4-aminophenyl)benzene | Connects aldehyde linkers to extend the framework |

The bromine atoms on the this compound units within a COF structure are not merely passive components; they are reactive handles for post-synthetic modification (PSM). nih.gov PSM is a powerful strategy to introduce new functional groups into a pre-existing COF without altering its underlying topology. researchgate.net This allows for the tailoring of the COF's properties for specific applications.

The carbon-bromine bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This enables the introduction of a wide range of functionalities, including:

Catalytic sites: Attaching metal-coordinating ligands or organocatalytic moieties.

Hydrophilic/hydrophobic groups: Modifying the pore environment to control guest affinity.

Chiral selectors: Introducing chiral groups for enantioselective applications.

Conductive polymers: Growing polymer chains from the framework to enhance electrical conductivity.

This ability to functionalize the framework after its construction makes this compound a highly valuable building block for creating sophisticated and multifunctional COF materials. nih.govresearchgate.net

Integration of this compound into π-Conjugated Systems for Organic Electronics

Organic electronics rely on molecules with extended π-conjugated systems that facilitate charge transport. Aryl dialdehydes and dibromides are crucial precursors for building these systems.

Synthesis of Wave-Shaped Polycyclic Hydrocarbons and other Aromatic Systems from this compound

Polycyclic aromatic hydrocarbons (PAHs) with non-planar, wave-shaped geometries are of interest for their unique packing behaviors and electronic properties. The synthesis of such complex structures often involves multi-step reactions starting from precisely substituted aromatic precursors. While related isomers like 2,5-dibromoterephthalaldehyde (B1337647) have been successfully used to create novel wave-shaped PAHs, specific literature detailing the use of this compound for this purpose could not be located. The meta-substitution pattern of the aldehyde groups in isophthalaldehyde (B49619) would likely lead to different, more angular or kinked final structures compared to the linear arrangements derived from terephthalaldehyde, but specific examples remain undocumented.

Development of Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) Devices

Materials for Organic Field-Effect Transistors (OFETs) Derived from this compound

High-performance semiconductors for OFETs require a high degree of molecular order and efficient intermolecular electronic coupling. The synthesis of these materials often relies on building blocks that can be polymerized or functionalized to promote self-assembly. Although the general class of brominated aryl aldehydes serves this field, there is no specific research available that details the derivatization of this compound to create active semiconductor layers for OFETs.

Precursors for Boron-Doped Aromatic Systems and their Electronic Implications

Boron-doping, or the replacement of a C-C unit with a B-N or B-C group in a PAH, is a powerful strategy for tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy levels and creating n-type organic semiconductors. Synthetic routes to these materials are diverse, often involving borylation reactions on pre-formed aromatic systems or cyclization reactions with boron-containing reagents. An extensive search did not yield any studies that employ this compound as a starting point for the synthesis of boron-doped PAHs.

Other Emerging Applications of this compound Derivatives

The reactivity of this compound also lends itself to the creation of novel heterocyclic systems.

Development of Sulfur and Selenium Analogs for Specific Biological or Chemical Studies

The synthesis of sulfur and selenium-containing heterocycles is a field of significant interest due to the unique electronic properties and potential biological activities of these compounds. Dialdehydes can be converted into various heterocycles through reactions with sulfur or selenium reagents. For instance, reaction with Lawesson's reagent could theoretically convert the aldehydes to thioaldehydes, or reaction with phosphorus pentaselenide could yield selenoaldehydes, which are precursors to selenium-containing rings. Despite this synthetic potential, no specific studies were found that describe the synthesis and characterization of sulfur or selenium analogs derived explicitly from this compound.

Precursors for Aromatic Thiol Ligands in Thermoelectric Materials

A significant application of this compound is as a precursor for the synthesis of aromatic thiol ligands, which are crucial components in the development of thermoelectric materials. wikipedia.orgdiva-portal.org Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. The efficiency of these materials is related to their figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. ekb.eg

Aromatic dithiols, such as 4,6-dimercaptoisophthalaldehyde, can be synthesized from this compound. wikipedia.orgdiva-portal.org This conversion can be achieved through a nucleophilic aromatic substitution reaction where the bromine atoms are displaced by a sulfur-containing nucleophile, followed by reduction. These dithiol ligands can then be used to create coordination polymers with various metal ions. The resulting materials can exhibit favorable thermoelectric properties due to the combination of the organic ligand's ability to tune electronic properties and the metal's contribution to charge transport.

Compounds for Mutagenesis and DNA Repair Studies (through derived structures like isopsoralen analogs)

While a direct synthetic route from this compound to isopsoralen analogs is not explicitly detailed in the literature, the structural similarities suggest its potential as a starting material for such complex molecules. Psoralens and their isomers, isopsoralens, are a class of naturally occurring compounds known for their photosensitizing effects and are used in photochemotherapy. wikipedia.orgnih.gov They are also utilized in molecular biology to study DNA repair mechanisms and mutagenesis. nih.gov

The synthesis of psoralen-type structures often involves the construction of a furan (B31954) ring fused to a coumarin (B35378) core. nih.govwikipedia.org A common synthetic strategy is the Pechmann condensation. wikipedia.org It is conceivable that this compound could be chemically modified to a derivative suitable for participating in a Pechmann-type condensation or other cyclization reactions to form the core structure of isopsoralen analogs. These synthesized analogs could then be used to investigate their interactions with DNA and their potential as mutagens or as tools to study DNA repair pathways.

Theoretical and Computational Investigations of 4,6 Dibromoisophthalaldehyde and Its Derivatives

Electronic Structure Analysis and Aromaticity Assessment of 4,6-Dibromoisophthalaldehyde

While specific electronic structure analyses for this compound are not extensively detailed in current research, the electronic characteristics of its derivatives have been a subject of computational investigation. Density Functional Theory (DFT) calculations, a common method for studying the electronic structure of molecules, have been employed to understand the properties of larger, wave-shaped polycyclic hydrocarbons synthesized from this compound.

For instance, in a study on such a derivative, DFT calculations at the UB3LYP/6-31G* level were used to predict its ground-state geometry. researchgate.net The electronic properties of these complex derivatives, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, have been estimated from electrochemical measurements and supported by these computational models. researchgate.net These energy levels are crucial in determining the electronic and optical properties of the resulting materials.

The aromaticity of these complex derivatives has also been assessed using computational techniques like Nucleus-Independent Chemical Shift (NICS) calculations and Anisotropy of the Induced Current Density (ACID) plots. researchgate.net NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity and positive values suggesting anti-aromaticity. In one such polycyclic hydrocarbon derived from this compound, NICS(1)av values were calculated to evaluate the aromatic character of different rings within the larger structure. researchgate.net

Table 1: Calculated Electronic Properties of a Polycyclic Hydrocarbon Derivative of this compound

| Property | Value | Method |

| HOMO Energy Level | -4.97 eV | Estimated from electrochemical data |

| LUMO Energy Level | -3.95 eV | Estimated from electrochemical data |

| Electrochemical Energy Gap | 1.02 eV | Calculated from HOMO/LUMO levels |

Data sourced from studies on complex derivatives synthesized using this compound as a starting material. researchgate.net

Mechanistic Studies of Reactions Involving this compound through Computational Chemistry

Computational chemistry offers a window into the transition states and energy profiles of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. While detailed mechanistic studies focusing specifically on reactions involving this compound are not widely published, computational methods are frequently used to understand similar aldehyde condensation and coupling reactions.

The reactivity of the aldehyde functional groups in this compound is central to its use as a building block. Theoretical studies on analogous systems can shed light on the probable mechanisms of reactions such as imine and enamine formations, which are common pathways for constructing larger molecular architectures from aldehyde precursors. These studies often involve calculating the activation energies for different proposed reaction pathways to determine the most likely mechanism.

For example, in the synthesis of complex organic cages, this compound has been used as a precursor, where its aldehyde groups react to form imine bonds. nih.gov Computational modeling of these types of reactions can help in understanding the stereochemical outcomes and the stability of the resulting products.

Conformational Landscape and Molecular Dynamics Simulations of this compound Derived Architectures

The conformational flexibility of molecules derived from this compound is critical to the structure and function of the resulting materials. Molecular dynamics (MD) simulations provide a computational method to explore the conformational landscape of molecules over time, offering insights into their dynamic behavior.

For large, complex structures synthesized from this compound, such as wave-shaped polycyclic hydrocarbons, DFT calculations have been used to predict their ground-state conformations. researchgate.net In one instance, a wave-shaped conformation was predicted for a derivative, and this was corroborated by X-ray crystallography of a precursor molecule which showed both cis and trans conformers in its crystal structure. researchgate.net

Predictive Modeling for Materials Design Incorporating this compound Linkers

The unique structural features of this compound, with its two aldehyde groups and two bromine atoms on a benzene (B151609) ring, make it an attractive linker for the design of new materials with tailored properties. Predictive modeling, which uses computational methods to forecast the properties of yet-to-be-synthesized materials, is a key application of theoretical chemistry in this area.

By incorporating the this compound unit into computational models of polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs), researchers can predict properties such as porosity, electronic conductivity, and gas sorption capabilities. The bromine atoms can be further functionalized, offering a route to a wide range of derivatives with different electronic and steric properties.

For example, the use of this compound in the synthesis of porous organic cages demonstrates its potential in creating materials for gas storage and separation. nih.gov Predictive modeling can accelerate the discovery of new materials by computationally screening a large number of potential structures derived from this linker, identifying the most promising candidates for experimental synthesis. This approach saves significant time and resources in the materials discovery process.

Future Research Directions and Methodological Advances for 4,6 Dibromoisophthalaldehyde

Exploration of Novel Reaction Pathways for 4,6-Dibromoisophthalaldehyde

The reactivity of the aldehyde and bromo-substituents on the this compound scaffold presents numerous opportunities for exploring novel reaction pathways. Future research could focus on leveraging this reactivity to construct complex molecular architectures that are currently inaccessible.

One promising avenue is the use of this compound in macrocycle synthesis . nih.govcam.ac.ukresearchgate.net The dialdehyde (B1249045) functionality allows it to act as a pivotal component in multi-component reactions to form large, cyclic structures. Researchers could explore one-pot, sequential protocols to create diverse macrocycle libraries. researchgate.net For instance, condensation reactions with various diamines followed by cyclization via the bromine functionalities (e.g., through cross-coupling reactions) could yield a wide array of novel macrocyclic compounds with potential applications in drug discovery and materials science. nih.gov

Furthermore, the exploration of unconventional condensation and rearrangement reactions could lead to the discovery of novel heterocyclic systems. researchgate.net The steric and electronic effects of the bromine atoms could direct reaction pathways in unexpected ways, leading to the formation of unusual products with unique properties. Photochemical reactions, for example, could unlock novel reaction pathways for the diazoalkanes derived from this compound, leading to new singlet carbene intermediates and subsequent cascade reactions. nih.gov

| Proposed Reaction Pathway | Potential Products | Potential Applications |

| Multi-component Macrocyclization | Diverse libraries of macrocycles | Drug discovery, host-guest chemistry, molecular sensors |

| Tandem Condensation/Cross-Coupling | Fused polycyclic aromatic systems | Organic electronics, fluorescent probes |

| Photochemical Reactions | Novel carbenes and radical intermediates | Synthesis of complex molecules, materials with unique photophysical properties |

Design of Advanced Functional Materials with Tuned Properties Based on this compound

The inherent functionality of this compound makes it an excellent candidate for the design of advanced functional materials with precisely controlled properties. A significant area of future research lies in its use as a monomer for the synthesis of porous crystalline polymers.

Covalent Organic Frameworks (COFs) are a class of materials where this compound could be a key building block. mdpi.comescholarship.orgnih.gov The dialdehyde groups can readily undergo condensation reactions with various multitopic amines to form highly ordered, porous frameworks. The bromine atoms can serve a dual purpose: they can be used for post-synthetic modification to introduce new functionalities, or they can directly influence the material's properties, such as enhancing inter-layer interactions or acting as active sites for catalysis. nih.govrsc.org For example, bromine-functionalized COFs have shown enhanced performance in the selective adsorption and separation of pollutants. nih.govrsc.org

Additionally, the aromatic and electron-deficient nature of the this compound core can be exploited to create luminescent materials and chemosensors . nih.govresearchgate.net By incorporating this unit into larger conjugated systems or metal-organic frameworks (MOFs), it is possible to design materials that exhibit fluorescence in response to specific analytes, such as anions or metal ions. nih.gov The bromine atoms can also be leveraged to tune the photophysical properties of these materials through the heavy-atom effect.

| Material Type | Key Features from this compound | Potential Applications |

| Covalent Organic Frameworks (COFs) | Porosity, crystallinity, post-synthetic modification sites (Br) | Gas storage and separation, catalysis, sensing |

| Luminescent Polymers/MOFs | Tunable emission, sensitivity to analytes | Chemical sensors, organic light-emitting diodes (OLEDs) |

| Functionalized Porous Polymers | High surface area, active bromine sites | Adsorption of pollutants, catalytic degradation |

Development of Advanced Analytical Techniques for this compound Based Structures

As more complex materials are synthesized from this compound, the need for advanced analytical techniques to characterize their structure and properties will become increasingly critical. Future research should focus on developing and applying sophisticated methods to probe these materials at the molecular level.

For solid-state materials like COFs and other polymers, techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) and high-resolution powder X-ray diffraction (PXRD) will be essential for elucidating their structure and connectivity. The development of new ssNMR pulse sequences could help to resolve the local environments of the bromine and aldehyde-derived carbons.

Advanced mass spectrometry techniques , such as matrix-assisted laser desorption/ionization (MALDI-MS) and electrospray ionization (ESI-MS), will be crucial for characterizing macrocycles and oligomers derived from this compound. Coupling these techniques with ion mobility spectrometry could provide detailed information about the size, shape, and conformation of these complex molecules. Furthermore, developing methods for the preconcentration of brominated pollutants based on functionalized materials derived from this compound could enhance detection limits in mass spectrometry. nih.gov

Synergistic Approaches: Combining this compound Chemistry with Catalysis and Green Chemistry Principles

Future research should aim to integrate the chemistry of this compound with the principles of catalysis and green chemistry to develop more sustainable synthetic methodologies. mdpi.com This involves both the synthesis of the compound itself and its subsequent use in creating new materials.

The development of catalytic methods for the synthesis and modification of this compound is a key area. For instance, exploring catalytic C-H activation or directed ortho-metalation could provide more efficient routes to functionalized derivatives. Furthermore, using materials derived from this compound as catalysts themselves is a promising direction. For example, COFs or polymers containing this unit could be designed to have catalytically active sites for various organic transformations. rsc.org

Applying green chemistry principles to reactions involving this compound is another important future direction. researchgate.net This includes the use of environmentally benign solvents, reducing reaction times and temperatures through microwave or ultrasonic irradiation, and developing solvent-free reaction conditions. mdpi.com Photocatalysis, using visible light to drive reactions, represents a particularly green approach for transformations involving derivatives of this compound. researchgate.net

| Approach | Specific Goal | Potential Impact |

| Green Catalysis | Develop efficient, selective, and recyclable catalysts for reactions of this compound. | Reduced waste, lower energy consumption, increased process efficiency. |

| Photocatalysis | Utilize visible light to promote redox reactions and other transformations. researchgate.net | Access to novel reaction pathways under mild conditions. |

| Benign Solvents/Conditions | Replace hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Improved safety and reduced environmental footprint of chemical processes. |

Rational Design of this compound Derivatives via Machine Learning and AI in Chemistry

The vast chemical space that can be explored starting from this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in chemical design. Computational approaches can accelerate the discovery of new materials and molecules with desired properties. researchgate.net

Predictive modeling can be used to forecast the properties of polymers and materials derived from this compound. For example, ML models could be trained to predict the porosity, bandgap, or catalytic activity of COFs based on the structure of the amine linker used in the synthesis. This would allow for the in-silico screening of large virtual libraries of potential materials, identifying the most promising candidates for experimental synthesis.

Retrosynthetic analysis tools powered by AI could help in designing efficient synthetic routes to complex target molecules derived from this compound. These tools can propose novel reaction pathways and suggest optimal reaction conditions, saving significant time and resources in the laboratory. Furthermore, computational studies using Density Functional Theory (DFT) can provide mechanistic insights into reactions, helping to rationalize experimental observations and guide the design of new experiments. researchgate.net

| AI/ML Application | Objective | Expected Outcome |

| Property Prediction | Forecast electronic, structural, and functional properties of new materials. | Rapid identification of high-performance materials for specific applications. |

| Reaction Optimization | Predict optimal conditions (catalyst, solvent, temperature) for reactions. | Increased reaction yields and selectivity, reduced experimental effort. |

| De Novo Design | Generate novel molecular structures with desired functionalities. | Discovery of new derivatives with enhanced properties for materials science and medicinal chemistry. |

Q & A

Basic Research: What are the recommended methods for synthesizing 4,6-Dibromoisophthalaldehyde with high purity, and how can its structural integrity be verified?

Methodological Answer:

Synthesis typically involves bromination of isophthalaldehyde derivatives under controlled conditions. A common approach is electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) improves purity. Structural verification requires multi-technique validation:

- NMR Spectroscopy: Confirm substitution patterns via and NMR, focusing on aldehyde proton shifts (δ 9.8–10.2 ppm) and bromine-induced deshielding effects .

- X-ray Crystallography: Resolve crystal structure to confirm bromine positioning and bond angles, as demonstrated in related dibrominated aromatic compounds .

- HPLC-MS: Assess purity (>98%) and rule out side products like mono-brominated intermediates .

Advanced Research: How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of bromine substituents deactivates the aromatic ring, directing electrophilic attacks to the para position relative to existing substituents. In Suzuki-Miyaura couplings, the aldehyde groups act as directing groups, while bromines serve as leaving sites. Key considerations:

- Computational Modeling: Use density functional theory (DFT) to calculate partial charge distribution and predict reactive sites .

- Kinetic Studies: Compare reaction rates with non-brominated analogs to quantify bromine’s electronic impact. Contradictions in reactivity data may arise from solvent polarity or catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

- In Situ FTIR: Monitor aldehyde oxidation or side reactions during catalysis .

Basic Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Brominated aldehydes are potential irritants .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes.

Advanced Data Analysis: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography. For example, NMR may suggest rotational isomerism, while X-ray confirms static crystal packing .

- Dynamic NMR (DNMR): Detect slow conformational exchanges in solution that might explain discrepancies between solid-state and solution-phase data .

- Error Analysis: Quantify uncertainties in crystallographic R-factors (e.g., R = 0.054 in related structures) and NMR integration limits .

Advanced Application: What strategies optimize the use of this compound as a precursor in metal-organic framework (MOF) synthesis?

Methodological Answer:

- Linker Design: Exploit aldehyde groups for post-synthetic modification (PSM) to introduce functional groups (e.g., amines via Schiff base formation) .

- Thermogravimetric Analysis (TGA): Assess thermal stability of MOFs under inert atmospheres to determine decomposition thresholds .

- Single-Crystal Studies: Resolve framework topology and bromine-aldehyde interactions using synchrotron radiation .

Basic Experimental Design: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- pH Range: Test stability across pH 2–12 using buffer solutions (e.g., phosphate, acetate).

- Analytical Monitoring:

- Control Experiments: Compare with non-brominated isophthalaldehyde to isolate bromine’s role in instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.